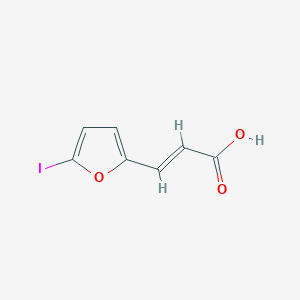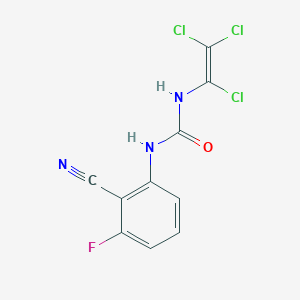
N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea
Overview
Description
N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea, commonly known as AEF-302, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in the field of agriculture. AEF-302 is a herbicide that belongs to the class of phenylurea herbicides and has been shown to have a high level of efficacy in controlling a wide range of weeds. In
Scientific Research Applications
Herbicide Development and Plant Biology
- N-cyclopropyl-N'-(2-fluorophenyl) urea, a compound similar to N-(2-cyano-3-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea, has been studied for its selective herbicide properties in grain sorghum. It exhibits a strong correlation between binding activity and phytotoxicity upon postemergence application. This suggests potential applications in agriculture, particularly in controlling weeds without affecting specific crops (Gardner, Pilgram, Brown, & Bozarth, 1985).
- Urea derivatives, including those similar to the compound , have been investigated for cytokinin activity, influencing plant growth and development. Certain N-phenyl-N'-(4-pyridyl)urea derivatives have demonstrated significant biological activity, promoting cell division and differentiation in plants (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Antimicrobial and Antifungal Activities
- Substituted benzoxazaphosphorin 2-yl ureas, related structurally to this compound, have shown good antimicrobial activity. This highlights a potential role in developing new antimicrobial agents (Haranath, Kumar, Reddy, Raju, & Reddy, 2007).
- N-aryl/alkyl/cyclohexyl-N'-(2,3-dihydro-2-oxo-4H-benz[e][1,3,2]oxazaphosphorin-2-yl) ureas, structurally related to this compound, have exhibited significant insecticidal and antimicrobial activities. Their ability to promote Rhizobium bacteria growth suggests potential agricultural and antimicrobial applications (Kiran et al., 2005).
Synthesis and Characterization in Chemistry
- Research has focused on the synthesis and characterization of various N,N'-disubstituted ureas and their analogs, providing insights into the chemical properties and potential applications of compounds like this compound in the field of organic chemistry (Burmistrov & Butov, 2018).
- Investigations into the synthesis of 1,3-bis(3-fluorophenyl)urea, a compound related to this compound, have contributed to understanding hydrogen bonding and crystal structures, relevant in materials science and molecular engineering (Capacci-Daniel et al., 2016).
properties
IUPAC Name |
1-(2-cyano-3-fluorophenyl)-3-(1,2,2-trichloroethenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3FN3O/c11-8(12)9(13)17-10(18)16-7-3-1-2-6(14)5(7)4-15/h1-3H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYKPXBKWQUIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)NC(=O)NC(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



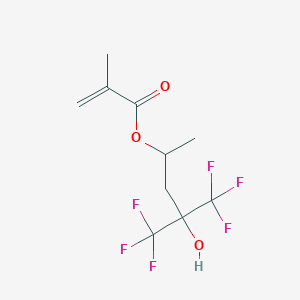
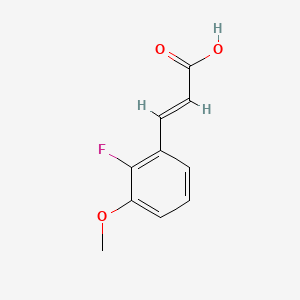
![4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one](/img/structure/B3042482.png)
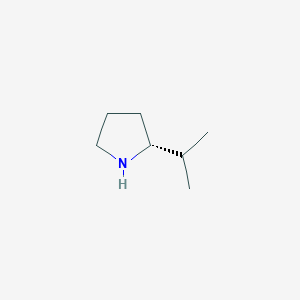
![4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline](/img/structure/B3042487.png)
![5-[({[3-(Trifluoromethyl)anilino]carbothioyl}amino)carbonyl]-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042488.png)
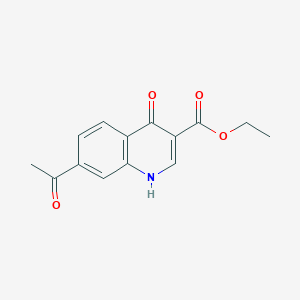
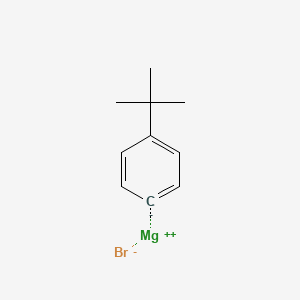

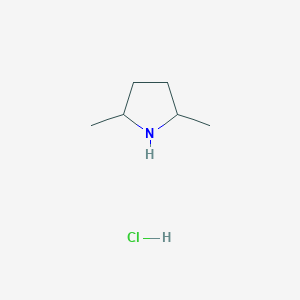
![1-[4-(Methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3042496.png)

![N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3042498.png)
